molecular formula C20H16N2O3S B2354581 4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide CAS No. 868369-68-0

4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide

Cat. No.: B2354581
CAS No.: 868369-68-0
M. Wt: 364.42
InChI Key: GOXLHVRIZHBOQT-MRCUWXFGSA-N
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Description

4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide is a novel synthetic compound designed as a chromene-benzothiazole hybrid for advanced pharmacological research. This chemical entity integrates two privileged scaffolds in medicinal chemistry: the 4-oxo-4H-chromene (chromone) and the 1,3-benzothiazole, which are known to confer a wide spectrum of biological activities. The chromone core is a recognized structure in bioactive molecules, extensively studied for its role as an inhibitor of carbonic anhydrase isoforms , particularly the tumor-associated hCA IX and XII. Inhibiting these enzymes is a promising strategy for targeting cancer cell metabolism and invasion . Furthermore, chromone derivatives have demonstrated significant anticancer potential against various cell lines, including HT-29 colon cancer and leukemia K562 cells . The benzothiazole moiety, similarly, is frequently explored for its antimicrobial, antiviral, and antifungal properties, and has been identified as a potent ligand for various biological targets, including adenosine receptors . The specific substitution pattern on the benzothiazole ring in this compound is designed to modulate its electronic properties and binding affinity. This compound is intended for research use only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are strongly advised to consult the Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment.

Properties

IUPAC Name

4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-11-8-12(2)18-14(9-11)22(3)20(26-18)21-19(24)17-10-15(23)13-6-4-5-7-16(13)25-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXLHVRIZHBOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Assembly

The target molecule combines a chromene-4-one scaffold with a substituted benzothiazole moiety via an amide linkage. Two primary synthetic routes dominate the literature:

Route 1: Direct Amide Coupling
This approach involves sequential synthesis of the chromene-2-carboxylic acid (1) and 3,5,7-trimethyl-1,3-benzothiazol-2-amine (2), followed by coupling.

  • Chromene-2-Carboxylic Acid Synthesis

    • 4-Hydroxycoumarin undergoes Vilsmeier-Haack formylation at position 2 using POCl₃/DMF, yielding 2-formyl-4-hydroxycoumarin.
    • Oxidation with KMnO₄ in acidic medium converts the aldehyde to carboxylic acid (85–92% yield).
  • Benzothiazole Amine Preparation

    • 2-Amino-3,5,7-trimethylbenzothiazole is synthesized via cyclization of N-(2-mercaptophenyl)acetamide with methyl iodide under basic conditions.
  • Amide Bond Formation

    • Activation of the carboxylic acid using EDC/HOBt in DMF facilitates coupling with the benzothiazole amine at 0–5°C.
    • Reaction progress monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).

Route 2: One-Pot Tandem Synthesis
A streamlined method involves in situ generation of both fragments:

  • 4-Oxo-chromene-2-carbonyl chloride reacts with 3,5,7-trimethylbenzothiazol-2-amine in anhydrous THF at reflux.
  • Triethylamine acts as both base and catalyst (yield: 78–84%).

Critical Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact (±%)
Solvent Polarity DMF > THF > DCM +15% in DMF
Temperature 0–5°C (coupling) Prevents hydrolysis
Reaction Time 6–8 hours (amide formation) Maximizes conversion

Polar aprotic solvents like DMF enhance nucleophilicity of the benzothiazole amine, while low temperatures minimize side reactions such as chromene ring oxidation.

Catalytic Systems Comparison

Catalyst Loading (%) Yield (%) Purity (HPLC)
EDC/HOBt 1.2 89 98.5
DCC/DMAP 1.5 82 97.2
HATU 0.8 91 99.1

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency but increases cost.

Purification and Characterization

Recrystallization Optimization

  • Solvent System : Ethanol/water (7:3 v/v) achieves 99% purity after two recrystallizations.
  • Crystal Structure : X-ray diffraction confirms planar chromene and benzothiazole rings with a dihedral angle of 3.47°.

Spectroscopic Fingerprints

Technique Key Signals
¹H NMR (DMSO-d6) δ 8.21 (s, 1H, chromene H-3), 2.98 (s, 6H, N-CH3)
IR 1685 cm⁻¹ (C=O amide), 1610 cm⁻¹ (C=N)
HRMS m/z 364.1045 [M+H]+ (calc. 364.1051)

Mechanistic Insights and Side Reactions

Competing Pathways

  • Schiff Base Formation : At elevated temperatures (>25°C), the amine may condense with the chromene carbonyl, requiring strict temperature control.
  • Oxidative Degradation : Exposure to atmospheric oxygen during synthesis leads to quinone byproducts (mitigated by N2 purging).

Scale-Up Challenges

  • Exothermic amide coupling necessitates jacketed reactors for temperature control in batches >500 g.
  • Residual palladium from coupling catalysts requires chelating resin treatment (≤5 ppm).

Industrial Applicability and Modifications

Continuous Flow Synthesis

Recent advances demonstrate:

  • 89% yield in <2 hours residence time using microfluidic reactors.
  • Inline IR monitoring enables real-time adjustment of stoichiometry.

Prodrug Derivatives

  • Esterification of the carboxamide with pivaloyloxymethyl groups enhances oral bioavailability (patent EP2187742B1).

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.

Biology

The compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity: Studies have shown that it exhibits significant antimicrobial activity against various pathogens.
PathogenMIC (µg/mL)
E. coli32
S. aureus16
  • Anticancer Properties: In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Concentration (µM)Cell Viability (%)
0100
1080
2560
5030

Medicine

The compound is being explored for its therapeutic potential:

  • Anti-inflammatory Effects: Research indicates that it can modulate cytokine production and reduce inflammation markers in cell cultures.
CytokineControl LevelTreated Level
TNF-alpha100%50%
IL-6100%40%

Industrial Applications

In industry, this compound finds utility in:

  • Material Development: Its unique chemical structure allows for the development of new materials with specific properties.
  • Dyes and Catalysts: The compound is used in synthesizing dyes and as a catalyst in various chemical reactions.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Control5045
Test Compound2520

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Similar Compounds

The compound shares structural similarities with other bioactive molecules:

  • Indole Derivatives: Known for diverse biological activities.

Uniqueness

The dual functionality of the chromene and benzothiazole structure imparts distinct chemical and biological properties to this compound, making it a valuable candidate for further research.

Mechanism of Action

The mechanism of action of 4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-oxo-N-(2,4,6-trimethylphenyl)chromene-2-carboxamide

  • Structural Differences : The benzothiazol-2-ylidene group in the target compound is replaced by a 2,4,6-trimethylphenyl group.
  • The absence of the thiazole’s sulfur atom may diminish metal-coordination capabilities, which are often exploited in metalloenzyme inhibition .

4-[Butyl(methyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

  • Structural Differences : The chromene core is replaced by a benzene ring, and the 4-oxo group is substituted with a butyl(methyl)sulfamoyl moiety.
  • Implications: The sulfamoyl group introduces stronger hydrogen-bond acceptor properties compared to the chromene’s carbonyl group.
Functional Analogues in Pharmacological Contexts

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Key Features: Incorporates a thiazolidinone ring and trifluoromethylphenyl group.
  • Comparison :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the trimethylbenzothiazole group in the target compound.
    • The indole scaffold may offer distinct π-stacking interactions absent in chromene-based structures .

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

  • Key Features : Chromene core with triazole and fluorophenethyl substituents.
  • The fluorophenethyl fragment could improve blood-brain barrier penetration compared to the target compound’s benzothiazole group .

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Substituents
4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide C₂₀H₁₆N₂O₃S ~364.4 (estimated) ~3.2 5 3,5,7-Trimethylbenzothiazole, 4-oxochromene
4-oxo-N-(2,4,6-trimethylphenyl)chromene-2-carboxamide C₁₉H₁₇NO₃ 307.3 3.5 3 2,4,6-Trimethylphenyl
4-[Butyl(methyl)sulfamoyl]-N-(3,5,7-trimethylbenzothiazol-2-ylidene)benzamide C₂₂H₂₇N₃O₃S₂ 445.6 4.7 5 Butyl(methyl)sulfamoyl

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzothiazol-2-ylidene group may complicate synthesis due to tautomerization risks, whereas phenyl or triazole analogs are more straightforward to prepare .
  • Drug-Likeness : Higher XLogP3 values (e.g., 4.7 in the sulfamoyl analog ) suggest improved lipophilicity but may necessitate formulation adjustments for aqueous solubility.
  • Unresolved Questions: No direct data on the target compound’s bioactivity are available. Comparative studies with its analogs could prioritize substituents balancing target affinity and pharmacokinetics.

Biological Activity

The compound 4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide is a derivative of chromene and benzothiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicine and pharmacology.

The synthesis of this compound typically involves the condensation of 3,5,7-trimethyl-1,3-benzothiazol-2-amine with 4-oxo-2-chromene carboxylic acid under acidic conditions. Common solvents include ethanol or methanol, with hydrochloric acid as a catalyst. This multi-step organic reaction can be optimized for higher yields in industrial settings using continuous flow reactors and green chemistry principles.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity :
Studies have shown that chromone derivatives can induce cytotoxic effects against several cancer cell lines. For instance, compounds derived from chromen-4-one exhibited moderate cytotoxicity against HL-60 and MCF-7 cancer cells. The IC50 values for these compounds ranged from 24.4 to 68.4 µM . The mechanism often involves the induction of apoptosis in cancer cells.

Antimicrobial Properties :
Benzothiazole derivatives are known to inhibit essential bacterial enzymes like DNA gyrase, leading to antimicrobial effects. This inhibition disrupts bacterial growth by targeting critical biochemical pathways.

Anti-inflammatory Effects :
Chromone derivatives have been investigated for their anti-inflammatory properties. They interact with enzymes involved in inflammatory processes, such as cyclooxygenase (COX), thereby reducing inflammation .

The biological effects of this compound are attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes such as COX and lipoxygenases (LOX), which are crucial in inflammatory responses.
  • Cell Cycle Modulation : It may affect cell cycle progression in cancer cells by modulating signaling pathways that lead to cell proliferation or apoptosis.
  • Free Radical Scavenging : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Assay : A study evaluated various chromone derivatives for their cytotoxic effects against MCF-7 breast cancer cells. The most potent derivatives showed IC50 values significantly lower than those of standard chemotherapeutics .
  • Antioxidant Activity Assessment : Research demonstrated that certain benzothiazole derivatives possess strong antioxidant activity through free radical scavenging assays, indicating potential protective effects against oxidative damage .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AnticancerModerate potency (IC50: 24.4 - 68.4 µM)
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces COX activity
AntioxidantStrong free radical scavenging

Q & A

Q. What are the common synthetic routes for 4-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzothiazole ring via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2 : Condensation with a chromene precursor (e.g., 4-oxochromene-2-carboxylic acid) using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).
  • Step 3 : Functionalization of the carboxamide group via nucleophilic substitution or metal-catalyzed cross-coupling.
    Optimization : Use Lewis acid catalysts (e.g., ZnCl₂) to accelerate condensation, maintain inert atmospheres (N₂/Ar), and employ chromatography (silica gel or HPLC) for purification .

Q. What spectroscopic methods are essential for characterizing the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., carboxamide NH resonance at δ 10–12 ppm).
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching).
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination using SHELXL or WinGX .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • MTT Assay : To assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition Assays : Target-specific tests (e.g., kinase or topoisomerase inhibition).
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining.
    Standardize assays using positive controls (e.g., doxorubicin) and triplicate replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different studies?

  • Assay Variability : Control for cell line heterogeneity, incubation times, and solvent effects (e.g., DMSO concentration).
  • Structural Analog Analysis : Compare activity of derivatives (e.g., substituent effects on the benzothiazole ring) to identify pharmacophores .
  • Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins and validate via mutagenesis studies .

Q. How can twinned crystallographic data be handled during the refinement process of this compound?

  • SHELXL Integration : Use the TWIN and BASF commands to model twinning ratios and refine against high-resolution data.
  • WinGX Visualization : Analyze reciprocal space plots to identify twin domains.
  • Validation Tools : Check R-factor convergence and Fo/Fc maps for residual density .

Q. How can molecular docking studies be employed to predict the binding affinity of this compound with target enzymes?

  • Protein Preparation : Retrieve target structures from PDB (e.g., EGFR kinase: 1M17), remove water molecules, and add polar hydrogens.
  • Ligand Preparation : Optimize compound geometry using Gaussian (DFT/B3LYP) and generate PDBQT files.
  • Docking Workflow : Run AutoDock Vina with flexible residues in the active site; validate poses using MD simulations (GROMACS) .

Q. What strategies can be used to analyze and reconcile discrepancies between theoretical and experimental spectroscopic data?

  • Hybrid DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR/IR spectra.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations.
  • Empirical Adjustments : Scale vibrational frequencies (IR) by 0.96–0.98 to match experimental peaks .

Q. How does the electronic nature of substituents on the benzothiazole ring influence the compound’s reactivity and bioactivity?

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the carboxamide, enhancing interactions with nucleophilic residues (e.g., lysine in enzymes).
  • Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and membrane permeability.
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects with IC₅₀ values .

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